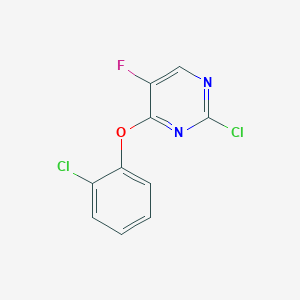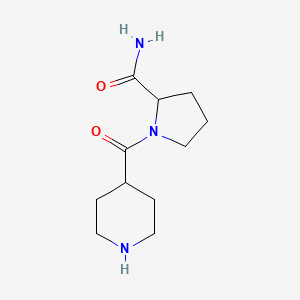![molecular formula C10H13NO2 B13197975 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-7,7-dimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes an isocyanate group
Métodos De Preparación
The synthesis of 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be achieved through several routes. One common method involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-2-one with phosgene to introduce the isocyanate group . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary depending on the desired product. Major products formed from these reactions include ureas, carbamates, and amines .
Aplicaciones Científicas De Investigación
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound can be used in the production of polymers and resins due to its reactive isocyanate group.
Biological Studies: It may be used in the modification of biomolecules for research purposes.
Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the isocyanate group and is less reactive.
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Contains an iodomethyl group instead of an isocyanate group, leading to different reactivity and applications.
1-Bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with a bromo group, used in different types of chemical reactions.
The uniqueness of this compound lies in its isocyanate group, which imparts high reactivity and versatility in various chemical transformations.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-9(2)7-3-4-10(9,11-6-12)8(13)5-7/h7H,3-5H2,1-2H3 |
Clave InChI |
QCOJGABFMOESIX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


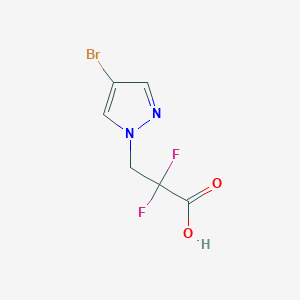
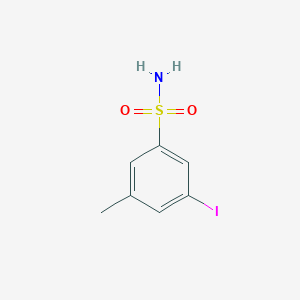
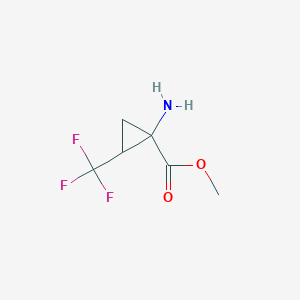
![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
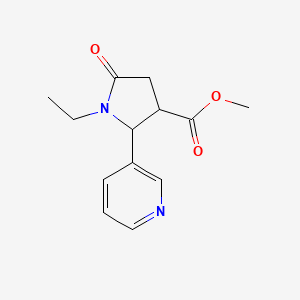
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)




